molecular formula C9H9F2NO5S B1456551 2,2-Difluoropropyl 4-nitrobenzenesulfonate CAS No. 1268475-14-4

2,2-Difluoropropyl 4-nitrobenzenesulfonate

Cat. No.: B1456551
CAS No.: 1268475-14-4
M. Wt: 281.24 g/mol
InChI Key: CFPLAIAVLLQTPH-UHFFFAOYSA-N
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Description

2,2-Difluoropropyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C9H9F2NO5S and a molecular weight of 281.24 g/mol.

Properties

IUPAC Name

2,2-difluoropropyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLAIAVLLQTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropyl 4-nitrobenzenesulfonate typically involves the reaction of 2,2-difluoropropanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atoms, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 2,2-difluoropropyl 4-aminobenzenesulfonate.

    Oxidation: Oxidized derivatives of the fluorinated carbon atoms.

Scientific Research Applications

Organic Synthesis

2,2-Difluoropropyl 4-nitrobenzenesulfonate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of various derivatives, making it essential in developing new compounds for research and industrial applications.

Biological Research

In biological studies, this compound has been employed to investigate enzyme mechanisms and protein modifications. Its reactive groups facilitate interactions with biological molecules, enabling researchers to explore biochemical pathways and the effects of modifications on protein function.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development. It acts as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways or conditions. The nitro group can be reduced to form amino derivatives that may exhibit biological activity.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in various applications, including coatings and pharmaceuticals.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the utility of this compound in synthesizing a novel class of anti-cancer agents. The compound was used as an intermediate to create derivatives that showed promising activity against cancer cell lines.

Case Study 2: Enzyme Mechanism Studies

Research involving this compound focused on understanding enzyme mechanisms related to drug metabolism. By modifying substrates with this compound, scientists were able to elucidate how certain enzymes interact with drugs at a molecular level.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles, leading to the displacement of the sulfonate group. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorinated carbon atoms can be oxidized, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoropropyl 4-aminobenzenesulfonate
  • 2,2-Difluoropropyl 4-methylbenzenesulfonate
  • 2,2-Difluoropropyl 4-chlorobenzenesulfonate

Uniqueness

2,2-Difluoropropyl 4-nitrobenzenesulfonate is unique due to the presence of both fluorinated carbon atoms and a nitro group. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthetic chemistry and materials science.

Biological Activity

2,2-Difluoropropyl 4-nitrobenzenesulfonate (CAS No. 1268475-14-4) is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluoropropyl group attached to a 4-nitrobenzenesulfonate moiety. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as a kinase inhibitor , modulating various signaling pathways involved in cell proliferation and apoptosis. The inhibition of kinases can lead to altered cellular responses, making it a potential candidate for therapeutic applications in cancer and other diseases.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
Kinase InhibitionInhibits specific kinases involved in cancer signaling pathways.
CytotoxicityExhibits cytotoxic effects on various cancer cell lines.
Anti-inflammatory EffectsDemonstrates potential anti-inflammatory properties in vitro.
Metabolic StabilityEnhanced metabolic stability due to fluorination, leading to prolonged activity.

Case Studies

  • Cancer Cell Line Study : A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it may play a role in modulating immune responses .
  • Pharmacokinetics Study : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, with significant retention in target tissues over time .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluoropropyl 4-nitrobenzenesulfonate?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2,2-difluoropropanol. Key steps include:

  • Activation of the sulfonyl chloride group (e.g., using triethylamine as a base in anhydrous dichloromethane at 0–5°C).
  • Dropwise addition of 2,2-difluoropropanol to avoid exothermic side reactions.
  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm structure via 1^1H NMR (e.g., δ 8.4 ppm for aromatic protons, δ 4.3 ppm for the difluoropropyl group) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and confirm sulfonate ester geometry (e.g., bond angles of ~109° for tetrahedral sulfur) .
  • NMR spectroscopy : Identify 19^{19}F NMR signals at δ -120 to -125 ppm for CF2_2 groups .
  • HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities (<1%) .
    • Data Interpretation : Cross-reference IR peaks (e.g., 1370 cm1^{-1} for S=O stretching) with computational predictions from QSPR models .

Q. What solvent systems are optimal for solubility studies of this sulfonate ester?

  • Experimental Design :

  • Binary solvent mixtures : Test ethanol/water, acetone/water, and acetonitrile/water at 25–60°C. Use gravimetric analysis to measure solubility.
  • Key Findings : Sodium 4-nitrobenzenesulfonate (a related compound) shows increased solubility in ethanol/water (1:1 v/v) at elevated temperatures (50–60°C), suggesting similar behavior for the difluoropropyl derivative .
    • Table : Solubility Data in Ethanol/Water (w/w%)
Temperature (°C)Ethanol (%)Solubility (g/100 mL)
25301.2 ± 0.1
50504.8 ± 0.3

Advanced Research Questions

Q. What kinetic parameters govern nucleophilic substitution reactions involving this sulfonate ester?

  • Mechanistic Insights :

  • SN2 Pathway : Methyl 4-nitrobenzenesulfonate reacts with amines at rates dependent on nucleophile basicity (e.g., kobsk_{obs} for NH3_3: 0.021 min1^{-1} at pH 7.7). Apply Eyring analysis to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) .
  • Micellar Effects : Gemini surfactants alter reaction rates by stabilizing transition states. Compare kinetics in single-chain vs. gemini micelles to infer interfacial interactions .

Q. How can computational models predict the reactivity of this compound?

  • Quantum Chemistry Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS), highlighting electron-deficient sulfonate regions susceptible to nucleophilic attack .
  • QSPR Models : Corrate 13^{13}C NMR chemical shifts with Hammett constants (σ+\sigma^+) for nitro groups to predict substituent effects on reactivity .

Q. How should researchers resolve contradictions in spectroscopic or synthetic yield data?

  • Case Study : Discrepancies in 1^1H NMR integration (e.g., unexpected proton ratios) may arise from:

  • Impurity profiles : Trace solvents (e.g., dichloromethane) or unreacted starting materials. Use HSQC NMR to assign ambiguous peaks .
  • Polymorphism : Recrystallize from alternative solvents (e.g., THF/heptane) to isolate dominant crystalline forms .
    • Iterative Analysis : Apply triangulation by combining HPLC purity data, elemental analysis, and kinetic studies to validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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